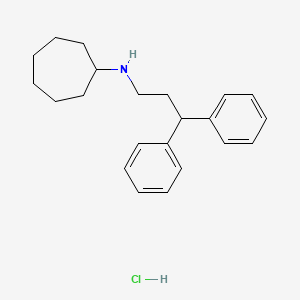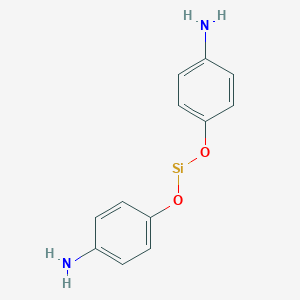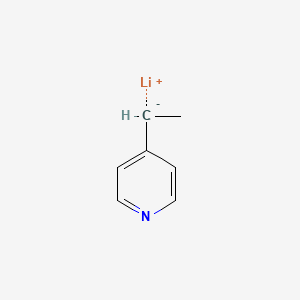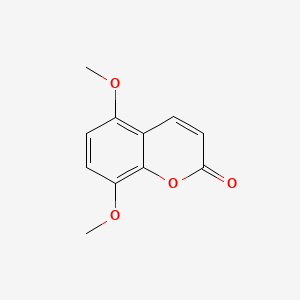
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cycloheptane ring attached to a diphenylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with cycloheptanone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A related compound with similar structural features but lacking the cycloheptane ring.
Cycloheptanamine: Another related compound that contains the cycloheptane ring but lacks the diphenylpropylamine moiety.
Uniqueness
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride is unique due to its combination of a cycloheptane ring and a diphenylpropylamine moiety
Properties
CAS No. |
59182-81-9 |
|---|---|
Molecular Formula |
C22H30ClN |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)cycloheptanamine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-2-10-16-21(15-9-1)23-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21-23H,1-2,9-10,15-18H2;1H |
InChI Key |
PLNNYHXBSCELBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)




![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)


![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)




